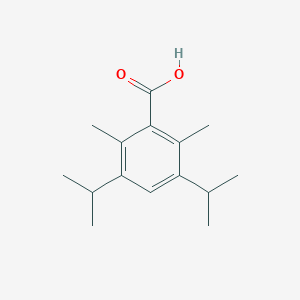

3,5-Diisopropyl-2,6-dimethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Diisopropyl-2,6-dimethylbenzoic acid, also known as DIBAL-H, is a reducing agent commonly used in organic chemistry. It is a white solid that is soluble in most organic solvents and is known for its ability to reduce esters, amides, and nitriles to aldehydes or primary amines. DIBAL-H is widely used in laboratory experiments due to its effectiveness and versatility.

Mécanisme D'action

3,5-Diisopropyl-2,6-dimethylbenzoic acid works by donating a hydride ion to the organic compound being reduced. The hydride ion attacks the carbonyl group in the organic compound, resulting in the formation of an aldehyde or primary amine. The reaction is highly selective and yields high purity products.

Biochemical and Physiological Effects:

3,5-Diisopropyl-2,6-dimethylbenzoic acid is not used in biochemical or physiological studies as it is a reducing agent and not a biological molecule. Therefore, it does not have any direct effects on living organisms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,5-Diisopropyl-2,6-dimethylbenzoic acid is its versatility in reducing various organic compounds. It is also highly selective and yields high purity products. However, 3,5-Diisopropyl-2,6-dimethylbenzoic acid is a highly reactive and flammable compound, which requires careful handling and storage. It is also a strong reducing agent, which can lead to over-reduction of certain compounds if not used carefully.

Orientations Futures

1. Development of new reducing agents with improved selectivity and efficiency

2. Investigation of the mechanism of action of 3,5-Diisopropyl-2,6-dimethylbenzoic acid and other reducing agents

3. Application of 3,5-Diisopropyl-2,6-dimethylbenzoic acid in the synthesis of new drugs and drug intermediates

4. Development of new synthetic routes for 3,5-Diisopropyl-2,6-dimethylbenzoic acid to improve its efficiency and reduce its environmental impact

5. Investigation of the potential of 3,5-Diisopropyl-2,6-dimethylbenzoic acid in catalytic reactions and its application in green chemistry.

Méthodes De Synthèse

3,5-Diisopropyl-2,6-dimethylbenzoic acid is synthesized by reacting diisopropylamine with lithium aluminum hydride in anhydrous ether. The resulting product is then treated with 2,6-dimethylbenzoic acid to yield 3,5-Diisopropyl-2,6-dimethylbenzoic acid. The synthesis process is relatively simple and can be done in most organic chemistry laboratories.

Applications De Recherche Scientifique

3,5-Diisopropyl-2,6-dimethylbenzoic acid is commonly used in scientific research for its ability to reduce various organic compounds. It is particularly useful in the synthesis of aldehydes and primary amines, which are important building blocks in organic chemistry. 3,5-Diisopropyl-2,6-dimethylbenzoic acid is also used in the pharmaceutical industry to synthesize drugs and drug intermediates.

Propriétés

Numéro CAS |

18354-27-3 |

|---|---|

Nom du produit |

3,5-Diisopropyl-2,6-dimethylbenzoic acid |

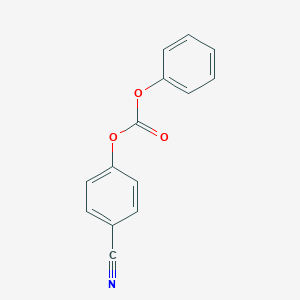

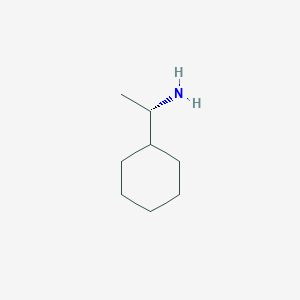

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

2,6-dimethyl-3,5-di(propan-2-yl)benzoic acid |

InChI |

InChI=1S/C15H22O2/c1-8(2)12-7-13(9(3)4)11(6)14(10(12)5)15(16)17/h7-9H,1-6H3,(H,16,17) |

Clé InChI |

CKZVJRAHZOBJTJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |

SMILES canonique |

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |

Synonymes |

3,5-Diisopropyl-2,6-dimethylbenzoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.